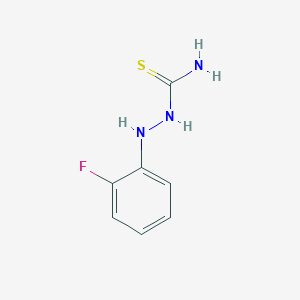

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

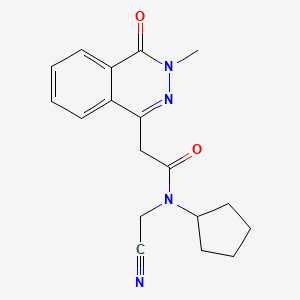

The compound “N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide” is a novel organic compound. It is known to be an important organic compound due to its recognized pharmaceutical activity .

Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of furfurals isolated from biomass . The starting compounds were 5-hydroxymethylfurfural (HMF) and aniline and its derivatives . The reaction was conducted in refluxing C6H6 with a Dean–Stark trap followed by NaBH4 reduction to form the 5-HMF amination products .Molecular Structure Analysis

The molecular formula of the compound is C18H17NO4S. The molecular weight is 343.4.Chemical Reactions Analysis

The compound is likely to undergo reactions similar to other furfurylamine derivatives . The exact chemical reactions that this compound can undergo are not specified in the available resources.Applications De Recherche Scientifique

Catalytic Conversion and Biomass Derivatives

Research on the catalytic reduction of biomass-derived furanic compounds with hydrogen highlights the significance of furan derivatives in producing valuable chemicals and fuels from renewable resources. The study demonstrates the selective production of various reduced or modified furans, indicating the role of these compounds in sustainable chemistry and energy production (Nakagawa, Tamura, & Tomishige, 2013).

Antiprotozoal and Antiviral Agents

Furan derivatives have shown promise as antiprotozoal agents, with certain compounds displaying strong DNA affinities and significant in vitro and in vivo activities against trypanosomal and Plasmodium (malaria) infections (Ismail et al., 2004). Additionally, furan-carboxamide derivatives have been identified as potent inhibitors of lethal H5N1 influenza A viruses, showcasing the potential of furan derivatives in antiviral research (Yongshi et al., 2017).

Organic Synthesis and Material Science

Studies on the synthesis of furan and thiophene derivatives, including the development of novel compounds with potential applications in material science and organic synthesis, reflect the versatility and importance of these heterocycles in creating new materials and molecules with desirable properties (Katritzky et al., 1997).

Biofuel Production

The electrochemical conversion of furfurals to methylfuran and dimethylfuran by electrocatalytic hydrogenation presents an innovative approach to transforming biomass into renewable liquid biofuels. This process underscores the role of furan derivatives in the development of sustainable energy solutions (Nilges & Schröder, 2013).

Propriétés

IUPAC Name |

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-10-8-13(11(2)22-10)17(20)18-9-12-5-6-15(23-12)16(19)14-4-3-7-21-14/h3-8,16,19H,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMCNMFHIIVCSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2879126.png)

![ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2879129.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879130.png)

![3-(2,5-dimethylbenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879131.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2879133.png)

![N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2879135.png)